4-(Pyridin-2-ylthio)butanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-pyridin-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)5-3-7-13-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |
InChI Key |
JFORGGPLCFNQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCC(=O)O |
Origin of Product |
United States |
Contextualization Within Organosulfur and Heterocyclic Chemistry
The study of 4-(pyridin-2-ylthio)butanoic acid resides at the intersection of two significant branches of chemistry: organosulfur chemistry and heterocyclic chemistry.
Organosulfur chemistry investigates organic compounds containing sulfur. wikipedia.org These compounds are prevalent in nature, found in essential molecules like the amino acids cysteine and methionine, and in life-saving antibiotics such as penicillin. wikipedia.org The inclusion of a thioether linkage (C-S-C) in this compound places it firmly within this class. Thioethers are known for their distinct chemical reactivity and their ability to coordinate with metal ions, making them useful in catalysis and materials science.
Heterocyclic chemistry is a vast field focusing on cyclic compounds where one or more carbon atoms in the ring are replaced by other elements, known as heteroatoms. derpharmachemica.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. derpharmachemica.com The pyridine (B92270) ring in this compound is a classic example of a nitrogen-containing heterocycle. Heterocyclic compounds are foundational to medicinal chemistry, with a large number of drugs and biologically active molecules featuring these ring systems. derpharmachemica.comopenmedicinalchemistryjournal.com The pyridine ring itself is a key component in many pharmaceuticals and is recognized for its role in various biological interactions. ijpsonline.comnih.gov The combination of both a sulfur atom and a heterocyclic moiety makes this compound a subject of interest for developing novel structures. acs.org
Structural Significance of the Pyridin 2 Ylthio Moiety and the Butanoic Acid Chain
The properties and potential applications of 4-(pyridin-2-ylthio)butanoic acid are directly derived from its two primary structural components: the pyridin-2-ylthio group and the butanoic acid chain.
Interactive Data Table: Structural Components and Their Significance
| Component | Key Features | Chemical Significance |
|---|---|---|
| Pyridin-2-ylthio Moiety | Aromatic pyridine (B92270) ring; Nitrogen heteroatom; Thioether linkage | The pyridine ring is an electron-deficient aromatic system that can engage in various chemical reactions. The nitrogen atom can act as a hydrogen bond acceptor or a base. The thioether sulfur atom provides a flexible, nucleophilic center. |
| Butanoic Acid Chain | Four-carbon aliphatic spacer; Terminal carboxylic acid group (-COOH) | The flexible chain provides distance and conformational freedom between the two functional ends of the molecule. The carboxylic acid group is a versatile handle for forming amides, esters, and salts, and can participate in hydrogen bonding. geeksforgeeks.org |
The pyridin-2-ylthio moiety dictates the electronic and coordination properties of one end of the molecule. The pyridine ring is aromatic, similar to benzene, but the presence of the nitrogen atom alters its electron distribution, making it a valuable scaffold in drug discovery. ijpsonline.com The sulfur atom acts as a flexible linker, connecting the aromatic ring to the aliphatic chain.
The butanoic acid chain provides the other key functionality. Butanoic acid, also known as butyric acid, is a short-chain fatty acid. wikipedia.orgbyjus.compw.live The four-carbon chain acts as a spacer, separating the heterocyclic part of the molecule from the reactive carboxylic acid group. This separation can be crucial in designing molecules where the two ends need to interact with different biological targets or material surfaces without steric hindrance. The terminal carboxylic acid group is a highly versatile functional group, readily converted into esters, amides, or acid chlorides, allowing the molecule to be easily integrated into larger, more complex structures. geeksforgeeks.org
Overview of Potential Research Trajectories for 4 Pyridin 2 Ylthio Butanoic Acid
Retrosynthetic Analysis and Key Precursors for this compound
A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two main synthetic strategies. The first involves the disconnection of the thioether bond between the sulfur atom and the pyridine ring. This approach suggests the reaction of a pyridine electrophile with a butanoic acid derivative bearing a thiol group. The second key disconnection is at the sulfur-carbon bond of the butanoic acid chain, pointing towards a reaction between a nucleophilic pyridinethiol and an electrophilic butanoic acid derivative.
These two retrosynthetic pathways identify the following key precursors:
From the first disconnection:
An activated pyridine derivative, typically a 2-halopyridine such as 2-chloropyridine (B119429) or 2-bromopyridine. wikipedia.org
4-Mercaptobutanoic acid.
From the second disconnection:
2-Mercaptopyridine (B119420) (which exists in tautomeric equilibrium with pyridine-2-thione).
A 4-halobutanoic acid, for instance, 4-bromobutanoic acid. sigmaaldrich.com
The selection of the specific synthetic route often depends on the availability and reactivity of these precursors, as well as the desired scale and purity of the final product.
Exploration of Thioether Bond Formation Strategies for this compound
The formation of the pyridyl-sulfur linkage is the cornerstone of synthesizing this compound. Both nucleophilic substitution and metal-catalyzed coupling reactions are viable and have been extensively studied for the creation of aryl thioethers.
Nucleophilic Substitution Reactions Involving Pyridine Derivatives and Thiobutanoic Acid Moieties
Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the formation of aryl thioethers. researchgate.net In the context of this compound synthesis, this can be realized in two ways:
Reaction of a 2-halopyridine with 4-mercaptobutanoic acid: In this approach, the electron-deficient nature of the pyridine ring, particularly at the C2 position when substituted with a halogen, makes it susceptible to attack by a sulfur nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol of 4-mercaptobutanoic acid, thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides or carbonates. The reaction progress and yield can be influenced by the solvent and temperature. researchgate.net
Reaction of 2-mercaptopyridine with a 4-halobutanoic acid: 2-Mercaptopyridine, or more accurately its thione tautomer, can be deprotonated by a base to form a potent nucleophile. This thiolate can then displace a halide from 4-halobutanoic acid or its corresponding ester. A potential side reaction in this approach is the N-alkylation of the pyridine ring, which can be minimized by careful selection of reaction conditions. The synthesis of 2-mercaptopyridine itself can be achieved by reacting 2-chloropyridine with thiourea. wikipedia.org
A general procedure for the synthesis of 4-bromobutanoic acid involves the reaction of γ-butyrolactone with hydrobromic acid. chemicalbook.comchemicalbook.comgoogle.com
Metal-Catalyzed Coupling Approaches for Pyridyl-Sulfur Linkages
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.
Copper-Catalyzed Coupling: Copper-catalyzed Ullmann-type reactions are particularly effective for the formation of aryl thioethers. nih.govrsc.org These reactions can involve the coupling of a 2-halopyridine with a thiol in the presence of a copper catalyst, often in combination with a ligand and a base. Copper(I) salts are commonly used as catalysts. This method can be advantageous when the SNAr reaction is sluggish or requires harsh conditions. Recent developments have focused on using more soluble copper catalysts and exploring milder reaction conditions. nih.gov
Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. While less common than copper for this specific transformation, palladium catalysis can offer high efficiency and functional group tolerance. The catalytic cycle typically involves the oxidative addition of the 2-halopyridine to a palladium(0) complex, followed by reaction with the thiolate and reductive elimination to yield the product and regenerate the catalyst.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.
| Parameter | Effect on Reaction | Optimized Conditions (General) |
| Solvent | The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and selectivity. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free. researchgate.net | Polar aprotic solvents for SNAr; various solvents for metal-catalyzed reactions depending on the catalyst system. |
| Base | The choice and stoichiometry of the base are crucial for deprotonating the thiol and activating the nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, DIPEA). The strength of the base should be sufficient to deprotonate the thiol without causing undesirable side reactions. researchgate.net | K₂CO₃, Cs₂CO₃, or triethylamine (B128534) are commonly effective. |
| Temperature | Reaction temperature affects the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts. Optimization is key to finding a balance between reaction time and product purity. researchgate.net | Room temperature to reflux, depending on the reactivity of the substrates and catalyst used. |
| Catalyst/Ligand | In metal-catalyzed reactions, the choice of the metal precursor and the ligand is critical. The ligand can influence the stability, solubility, and reactivity of the catalytic species. For copper-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) can be beneficial. nih.gov | For copper catalysis, Cu(I) salts with ligands like phenanthroline. For palladium catalysis, Pd(0) or Pd(II) precursors with phosphine (B1218219) ligands. |
By systematically varying these parameters, the yield of this compound can be maximized while minimizing the formation of impurities.
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
The development of stereoselective methods for the synthesis of chiral thioethers is an active area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry and materials science. Chiral analogs of this compound could be synthesized by introducing a stereocenter in the butanoic acid backbone.
Two primary strategies can be envisioned for the stereoselective synthesis of such analogs:
Use of Chiral Precursors: This approach involves starting with an enantiomerically pure precursor. For instance, a chiral 4-halo- or 4-mercaptobutanoic acid derivative could be used. The subsequent nucleophilic substitution or metal-catalyzed coupling reaction would then proceed with retention or inversion of configuration, depending on the mechanism, to yield the chiral product.
Asymmetric Catalysis: This strategy employs a chiral catalyst to induce enantioselectivity in the reaction of achiral precursors. This can be achieved through various methods:
Chiral Ligands in Metal Catalysis: The use of chiral ligands in copper- or palladium-catalyzed C-S cross-coupling reactions can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
Organocatalysis: Chiral organocatalysts, such as chiral thioureas or amines, can be used to catalyze the enantioselective addition of a thiol to an α,β-unsaturated carbonyl compound, which could be a precursor to the chiral butanoic acid moiety. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants, directing the stereochemical outcome of the key bond-forming step. wikipedia.orgscielo.org.mxsigmaaldrich.com After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries have shown significant promise in various asymmetric transformations. scielo.org.mxresearchgate.net
The choice of the stereoselective strategy will depend on the desired enantiomeric purity, the scalability of the process, and the availability of the chiral starting materials or catalysts.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Probing Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity and environment of each atom can be constructed.
¹H NMR and ¹³C NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the butanoic acid chain. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals will depend on the coupling between adjacent protons. The methylene (B1212753) protons of the butanoic acid chain will show characteristic chemical shifts influenced by their proximity to the sulfur atom and the carboxylic acid group. For instance, the protons alpha to the sulfur (S-CH₂) would be deshielded compared to a simple alkane, as would the protons alpha to the carboxyl group (CH₂-COOH).
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The spectrum would show nine distinct carbon signals, corresponding to the four carbons of the butanoic acid moiety and the five carbons of the pyridine ring. The carbonyl carbon of the carboxylic acid is typically observed at a significant downfield shift (δ 170-180 ppm). The chemical shifts of the pyridine ring carbons are characteristic of this heterocycle, while the aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The carbon attached to the sulfur atom would be influenced by the electronegativity and shielding effects of the sulfur.
To illustrate the expected chemical shifts, data for the related compound 4-(pyridin-2-yl)butanoic acid from PubChem can be considered as a reference, keeping in mind the substitution of a CH₂ group with a thioether linkage will alter the electronic environment and thus the chemical shifts. nih.gov For butanoic acid itself, the typical ¹H NMR signals are a triplet for the methyl protons, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group adjacent to the carboxyl group. docbrown.info The ¹³C NMR of butanoic acid shows four distinct signals for the four carbon atoms. docbrown.info
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.0-7.2 | Pyridine C-3: ~120-125 |
| Pyridine H-4 | ~7.5-7.7 | Pyridine C-4: ~135-140 |
| Pyridine H-5 | ~6.9-7.1 | Pyridine C-5: ~118-122 |
| Pyridine H-6 | ~8.3-8.5 | Pyridine C-6: ~148-152 |
| S-CH₂ | ~3.1-3.3 | S-CH₂: ~30-35 |
| -CH₂- | ~1.9-2.1 | -CH₂-: ~25-30 |
| CH₂-COOH | ~2.4-2.6 | CH₂-COOH: ~30-35 |
| COOH | ~10-12 (broad) | C=O: ~175-180 |
| - | - | Pyridine C-2 (thio-substituted): ~155-160 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The predictions are based on the analysis of similar structural motifs.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the butanoic acid chain (e.g., between the S-CH₂ and the adjacent -CH₂) and within the pyridine ring (e.g., between H-3 and H-4, H-4 and H-5). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. youtube.com The HSQC spectrum would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal assigned to S-CH₂ would show a correlation to the corresponding carbon signal in the HSQC spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the thio-substituted pyridine carbon) and for piecing together different fragments of the molecule. For instance, correlations between the S-CH₂ protons and the pyridine C-2 would confirm the thioether linkage, and correlations from the CH₂-COOH protons to the carbonyl carbon would solidify the assignment of the carboxylic acid terminus. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₉H₁₁NO₂S), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₉H₁₁NO₂S⁺ | 197.0510 |
| [M+H]⁺ | C₉H₁₂NO₂S⁺ | 198.0583 |
| [M-COOH]⁺ | C₈H₁₀NS⁺ | 152.0534 |
| [C₅H₄NS]⁺ | C₅H₄NS⁺ | 110.0064 |
Note: The calculated m/z values are for the monoisotopic masses.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing information about the functional groups present in the molecule.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. chemicalbook.com A strong absorption band around 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. chemicalbook.com The C-H stretching vibrations of the aliphatic chain and the aromatic pyridine ring would appear around 2850-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region (600-800 cm⁻¹).
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. aps.org The C-S bond, being more polarizable, may also show a more distinct signal in the Raman spectrum compared to the IR spectrum. Analysis of the vibrational modes of similar fatty acids and pyridine derivatives can aid in the detailed assignment of the observed bands. mdpi.com
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |
| Carbonyl | C=O stretch | 1700-1750 (strong) | IR, Raman |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 | IR, Raman |
| Aliphatic/Aromatic | C-H stretches | 2850-3100 | IR, Raman |
| Thioether | C-S stretch | 600-800 | IR, Raman (often weak in IR) |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable for similar structures)
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, and potential π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable for chiral derivatives)
The application of chiroptical spectroscopy, such as Circular Dichroism (CD), is pertinent to molecules that are chiral, meaning they exist as non-superimposable mirror images (enantiomers). This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomers and, as a result, is inactive in chiroptical measurements.
For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecular structure, creating chiral derivatives of this compound. For instance, substitution at the butanoic acid chain could potentially create such a center.
A thorough review of available scientific literature reveals a lack of studies focused on the synthesis and chiroptical analysis of chiral derivatives of this compound. No experimental or theoretical data regarding the Circular Dichroism spectra for any potential enantiomers of its derivatives have been reported. Consequently, a detailed discussion or presentation of data on the enantiomeric characterization of this compound derivatives using chiroptical spectroscopy is not currently possible based on existing research.
Computational Chemistry and Molecular Modeling of 4 Pyridin 2 Ylthio Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4-(Pyridin-2-ylthio)butanoic acid.
The flexibility of the butanoic acid chain and the rotational freedom around the sulfur-carbon and sulfur-pyridine bonds allow this compound to adopt multiple conformations. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable, low-energy structures. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energies, a potential energy surface can be mapped out.
These studies would likely reveal that the most stable conformers are those that minimize steric hindrance between the pyridine (B92270) ring and the butanoic acid chain, while also allowing for potential intramolecular hydrogen bonding in the carboxylic acid group.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.25 |
| D | 0° (syn-periplanar) | 5.80 |
Note: This data is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. sapub.org
For this compound, FMO analysis would likely show that the HOMO is localized primarily on the sulfur atom and the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.55 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound in a biological environment. By simulating the motion of the molecule and its surrounding solvent molecules (typically water) over time, MD can reveal how the molecule behaves in solution, its conformational flexibility, and its interactions with the solvent.
MD simulations could demonstrate how water molecules form hydrogen bonds with the carboxylic acid group and the nitrogen atom of the pyridine ring, influencing the molecule's solubility and its preferred conformations in an aqueous environment.
In Silico Prediction of Spectroscopic Parameters for this compound
Computational methods can also predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule. For instance, DFT calculations can be used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches and bends, while the computed NMR chemical shifts can help in assigning the signals in an experimental spectrum to the corresponding nuclei in the molecule.
Ligand-Based and Structure-Based Molecular Docking Studies for Potential Biological Targets (based on related compounds)
Given the structural similarities of this compound to compounds known to interact with biological targets, molecular docking studies can be employed to explore its potential as a ligand for various macromolecules. nih.govnih.gov This approach can be either ligand-based, where the molecule is compared to other known active ligands, or structure-based, where the molecule is docked into the known three-dimensional structure of a target protein. nih.govazolifesciences.comjubilantbiosys.com
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations calculate a docking score, which is an estimate of the binding affinity. By analyzing the predicted binding pose, key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein can be identified. For example, based on related structures, potential targets could include kinases or other enzymes where the pyridine and carboxylic acid moieties can form crucial interactions.
Table 3: Hypothetical Docking Scores and Key Interactions for this compound with a Putative Kinase Target
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -7.5 |
| Key Hydrogen Bond Interactions | Carboxylic acid with Lysine residue; Pyridine nitrogen with backbone amide |
| Key Hydrophobic Interactions | Butyl chain with hydrophobic pocket |
Note: This data is hypothetical and for illustrative purposes.
Pharmacophore Modeling Based on Structural Analogs
Pharmacophore modeling aims to identify the three-dimensional arrangement of essential molecular features that a molecule must possess to interact with a specific biological target and elicit a biological response. For histone deacetylase inhibitors, a general pharmacophore model has been well-established through numerous studies. This model typically consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker moiety that positions the other features correctly within the binding pocket, and a "cap" group that interacts with the surface of the enzyme, often providing additional binding affinity and selectivity. nih.gov
While a specific pharmacophore model derived exclusively from a series of this compound analogs is not extensively documented in publicly available literature, the likely pharmacophoric features can be inferred from the broader class of HDAC inhibitors that share its core structural motifs, namely a pyridine ring and a thioether linkage.
Detailed Research Findings:
Research on various classes of HDAC inhibitors has consistently identified several key pharmacophoric features that are crucial for potent inhibitory activity. These features include:
Hydrogen Bond Acceptors (HBA): These are critical for interacting with hydrogen bond donor residues in the active site of the HDAC enzyme. In the context of this compound analogs, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the butanoic acid (or a derivative like a hydroxamate) can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): These features can form hydrogen bonds with acceptor residues in the enzyme's binding pocket. For analogs where the carboxylic acid is converted to a hydroxamic acid, the N-hydroxy group provides a potent hydrogen bond donor. nih.gov
Hydrophobic (HY) / Aromatic (RA) Regions: The pyridine ring itself serves as a key aromatic and hydrophobic feature, contributing to van der Waals and pi-pi stacking interactions with aromatic amino acid residues at the rim of the active site. The butanoic acid chain also contributes a hydrophobic character to the linker region. nih.govnih.gov
A study on a large set of 383 diverse HDAC inhibitors resulted in a pharmacophore model comprising five key features: hydrogen bond donors, hydrogen bond acceptors, a combination of H-bond donor/acceptors, aromatic ring centers, and hydrophobic centers. nih.gov Another study focusing on HDAC2 inhibitors developed a pharmacophore model with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring feature. nih.gov These models underscore the common structural requirements for HDAC inhibition that are present in the scaffold of this compound.
The general pharmacophore for HDAC inhibitors can be described as follows: a zinc-binding group, a linker that fits into the tubular active site, and a cap group for surface interactions. nih.gov In this compound, the butanoic acid itself can act as a weak zinc-binding group, though it is often replaced with a more potent hydroxamic acid in designed inhibitors. The thioether linkage and the aliphatic chain form the linker, and the pyridine ring acts as the cap group.
The table below presents a selection of HDAC inhibitors with structural similarities to this compound, illustrating the impact of structural modifications on their biological activity.
| Compound Name | Scaffold | Linker | Zinc-Binding Group | Target | IC₅₀ (nM) |
| (E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3) | Pyrrolo[2,3-d]pyrimidine | Piperidinyl-amino-methyl-phenyl | Hydroxamic acid | HDAC1/2/3/6 | 5.2/6.0/8.8/4.4 |
| Vorinostat (SAHA) | Phenyl | Octanedioic acid | Hydroxamic acid | Pan-HDAC | - |
| Entinostat (MS-275) | Pyridin-3-yl methyl carbamate | Aminophenyl-carbamoyl-benzyl | Benzamide | Class I HDAC | - |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | Pyrimidine | Methyleneoxy-hexanamide | Hydroxamic acid | HDAC4/8 | 16600/1200 |
Chemical Reactivity and Derivatization Strategies for 4 Pyridin 2 Ylthio Butanoic Acid
Reactions Involving the Butanoic Acid Carboxyl Group
The carboxylic acid group is a primary site for chemical modification in 4-(pyridin-2-ylthio)butanoic acid, allowing for the formation of esters, amides, and other derivatives through well-established synthetic protocols.
Esterification and Amidation Reactions
Esterification of this compound can be readily achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This classic Fischer esterification method provides a straightforward route to various alkyl and aryl esters. For instance, the reaction with ethanol (B145695) would yield ethyl 4-(pyridin-2-ylthio)butanoate.
Amidation reactions offer another key derivatization pathway. The carboxylic acid can be activated, for example, by conversion to its acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 4-(pyridin-2-ylthio)butanoyl chloride can then be reacted with a wide range of primary and secondary amines to furnish the corresponding amides. A general representation of these reactions is depicted in the table below.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl 4-(pyridin-2-ylthio)butanoate |
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Aniline) | N-phenyl-4-(pyridin-2-ylthio)butanamide |
Reduction and Decarboxylation Pathways
The carboxyl group of this compound can be reduced to a primary alcohol, 4-(pyridin-2-ylthio)butan-1-ol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to liberate the alcohol. masterorganicchemistry.comyoutube.com
Decarboxylation, the removal of the carboxyl group, is another potential transformation. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of activating groups can facilitate this process. wikipedia.orgkhanacademy.org For this compound, direct thermal decarboxylation would be challenging. However, derivatization to introduce a β-keto group or employing radical-based methods like the Barton decarboxylation could provide pathways to the corresponding 2-(propylthio)pyridine. wikipedia.org
Transformations at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound is a nucleophilic and basic center, making it susceptible to a variety of chemical modifications.
N-Alkylation and N-Oxidation Reactions
The pyridine nitrogen can be readily alkylated using alkyl halides to form the corresponding N-alkylpyridinium salts. For example, reaction with methyl iodide would yield 1-methyl-2-((3-carboxypropyl)thio)pyridinium iodide. These quaternary ammonium (B1175870) salts can exhibit altered physical and chemical properties compared to the parent molecule.
N-oxidation of the pyridine ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemrxiv.orgnih.govgoogle.com This reaction converts the pyridine moiety to a pyridine-N-oxide, which can influence the electronic properties of the aromatic ring and provide a handle for further functionalization.
| Transformation | Reagent | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-methyl-2-((3-carboxypropyl)thio)pyridinium iodide |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-(1-oxido-2-pyridinylthio)butanoic acid |
Coordination Chemistry with Metal Centers
The pyridine nitrogen atom, along with the sulfur atom of the thioether linkage, can act as a chelating ligand, binding to various metal centers. The ability of pyridine and its derivatives to form stable complexes with transition metals is well-documented. capes.gov.br Depending on the metal and reaction conditions, this compound can coordinate in a monodentate fashion through the pyridine nitrogen or as a bidentate N,S-ligand. The carboxylate group could also participate in coordination, leading to more complex coordination modes. For instance, rhodium complexes with pyridine-containing ligands have been synthesized and studied for their catalytic activities. rsc.org
Chemical Modifications of the Thioether Linkage
The thioether linkage is another reactive site in this compound, susceptible to oxidation and cleavage reactions.
Oxidation of the thioether sulfur atom can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid at low temperatures, can selectively yield the sulfoxide, 4-(pyridin-2-ylsulfinyl)butanoic acid. The use of excess oxidizing agent and/or higher temperatures will typically lead to the formation of the sulfone, 4-(pyridin-2-ylsulfonyl)butanoic acid. researchgate.net
Cleavage of the carbon-sulfur bond in the thioether linkage is also possible under specific conditions. Reductive cleavage can be achieved using various reagents, including sodium in liquid ammonia (B1221849) or by electrochemical methods. chemrxiv.org Additionally, certain transition metal complexes have been shown to catalyze the C-S bond cleavage of pyridine-2-thiol (B7724439) derivatives. researchgate.net These reactions would break the molecule into a pyridine fragment and a butanoic acid derivative.
| Modification | Reagents | Potential Product(s) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 4-(Pyridin-2-ylsulfinyl)butanoic acid (sulfoxide) 4-(Pyridin-2-ylsulfonyl)butanoic acid (sulfone) |
| C-S Bond Cleavage | Sodium in liquid ammonia | Pyridine and Butyric acid derivatives |
Oxidation to Sulfoxide and Sulfone Derivatives
The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The extent of oxidation can typically be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the further oxidation to the sulfone, stronger oxidizing agents or harsher reaction conditions are generally required. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst like tungstic acid, are effective for this transformation.
Table 1: Potential Oxidation Reactions of this compound
| Derivative | Potential Oxidizing Agent(s) | Expected Product |
| Sulfoxide | Sodium periodate (NaIO₄), 1 eq. Hydrogen peroxide (H₂O₂) | 4-(Pyridin-2-ylsulfinyl)butanoic acid |
| Sulfone | Potassium permanganate (KMnO₄), Excess Hydrogen peroxide (H₂O₂) | 4-(Pyridin-2-ylsulfonyl)butanoic acid |
These oxidized derivatives would exhibit altered polarity and chemical reactivity, making them valuable for further synthetic elaborations or for biological screening.
Cleavage Reactions of the C-S Bond
Conversely, strong oxidizing conditions might also lead to C-S bond scission, though this is often a less controlled process. The stability of the C-S bond is a critical factor in the design of synthetic routes utilizing this compound.
Functionalization of the Pyridine Ring and Alkyl Chain
Both the pyridine ring and the butanoic acid chain present opportunities for functionalization. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to the corresponding alcohol, 4-(pyridin-2-ylthio)butan-1-ol.
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring. Electrophilic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, usually directing to the 3- and 5-positions. N-oxidation of the pyridine nitrogen is also a common transformation, which can activate the ring for further reactions.
This compound as a Synthetic Intermediate for Novel Chemical Entities
The diverse reactivity of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The carboxylic acid handle allows for its conjugation to other molecules of interest, such as amines, alcohols, or other bioactive scaffolds, through amide or ester linkages.
The thioether and pyridine functionalities can be used to construct heterocyclic systems or to introduce a metal-coordinating site into a larger molecule. For example, the pyridylthio moiety is known to be a good ligand for various transition metals.
While specific examples of its use as a synthetic intermediate are not widely reported in the literature, its structural motifs are present in various pharmaceutically active compounds, suggesting its potential in medicinal chemistry for the development of novel therapeutic agents.
Mechanistic Biological Investigations of 4 Pyridin 2 Ylthio Butanoic Acid and Its Structural Analogs in Vitro & in Silico
In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation
The biological activity of 4-(pyridin-2-ylthio)butanoic acid and its analogs is often rooted in their ability to inhibit specific enzymes. In vitro studies have been crucial in identifying these target enzymes and understanding the molecular interactions that drive inhibition. A significant focus of this research has been on enzymes involved in inflammation and microbial proliferation.
Molecular docking simulations and other in silico methods have provided detailed insights into how pyridine-thioether and related heterocyclic compounds bind to enzyme active sites. For instance, studies on thiazolo[4,5-b]pyridin-2-one derivatives, which are structurally related to the core compound, have explored their interactions with key enzymes in the cyclooxygenase (COX) pathway, such as COX-1, COX-2, and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govresearchgate.net
Docking results predict the formation of stable enzyme-ligand complexes. nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. Specific molecular interactions observed in these models include:
Hydrogen bonding between the nitrogen atom of the pyridine (B92270) core and amino acid residues like Arginine (Arg-126). researchgate.net
Additional hydrogen bonds can form between other functional groups on the ligand and residues such as Tyrosine (Tyr-117) and Arginine (Arg-73). researchgate.net
H-π interactions , a type of non-covalent bond, can occur between the ligand's aromatic systems and amino acid side chains within the enzyme's active site. researchgate.net
For other related pyridine derivatives, such as those inhibiting Helicobacter pylori urease, a direct interaction is proposed between the amine (NH) or hydroxyl (OH) groups of the inhibitor and specific residues like His alpha323 located on the flap of the enzyme's active site. researchgate.net This highlights how specific functional groups on the analog structures are critical for anchoring the ligand within the catalytic pocket.
Structure-Activity Relationship (SAR) analysis systematically investigates how modifications to a molecule's chemical structure affect its biological activity. For pyridine-thioether analogs and related compounds, SAR studies have been instrumental in identifying the chemical features that enhance or diminish their enzyme-inhibiting potency.
Several key findings from SAR studies include:
Influence of Substituents: For pyridine- and thiazole-based hydrazides, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring was found to drastically enhance anti-inflammatory activity. acs.org Similarly, for pyridin-2(1H)-one derivatives acting as urease inhibitors, electron-releasing groups were important for modulating biological activity. researchgate.net
Importance of the Heterocyclic Core: Studies on 2,4,6-trisubstituted pyridine derivatives revealed that a 2-thienyl-4-furylpyridine skeleton was a crucial feature for potent topoisomerase I inhibitory activity, a key enzyme in DNA replication and a target for anticancer agents. nih.gov
Impact of the Linker: The nature of the chemical bridge connecting the pyridine ring to other moieties is also significant. The flexibility and chemical nature of this linker can influence how the molecule orients itself within a receptor or active site. nih.gov
The following table summarizes SAR findings for various pyridine analogs against different enzyme targets.
Interactive Table: Structure-Activity Relationship of Pyridine Analogs in Enzyme Inhibition
| Compound Class | Enzyme Target | Key Structural Feature for High Activity | Observation | Source(s) |
|---|---|---|---|---|
| Pyridine-thiazole hydrazides | Cyclooxygenase (COX) | Hydroxyl and methoxy group substitution | Presence of these groups on the 4th and 3rd positions, respectively, enhanced anti-inflammatory inhibition. | acs.orgnih.gov |
| Pyridin-2(1H)-ones | Urease | Electron-releasing groups; Hydroxyl groups | Electron-releasing groups modulate activity; hydroxyl groups may coordinate with the nickel in the enzyme's active site. | researchgate.net |
| 2,4,6-trisubstituted pyridines | Topoisomerase I | 2-thienyl-4-furylpyridine skeleton | This specific arrangement of heterocyclic rings was important for strong inhibitory activity. | nih.gov |
In Vitro Receptor Binding and Modulatory Effects (Mechanistic Aspects)
While much of the research on pyridine-thioether analogs focuses on enzyme inhibition, some studies indicate they can also interact with cell surface receptors. This mode of action is particularly relevant for compounds that modulate signaling pathways.
A study on a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, which share the butanoic acid feature, identified them as potent and selective agonists for the S1P₁ receptor. nih.gov The S1P₁ receptor plays a critical role in the immune system, and its activation has therapeutic utility in autoimmune diseases. nih.gov This finding suggests that derivatives of butanoic acid, when combined with appropriate heterocyclic systems, have the potential to act as receptor modulators.
Mechanistic Studies on Antimicrobial Activity of Pyridine-Thioether Analogs
Pyridine derivatives, often in combination with other heterocyclic rings like thiazole (B1198619) or thiadiazole, are a well-established class of antimicrobial agents. researchgate.netnih.govacu.edu.in Mechanistic studies aim to uncover how these compounds kill or inhibit the growth of bacteria and fungi.
The antimicrobial action of pyridine-thioether analogs often involves the inhibition of essential cellular processes in pathogens. Key molecular targets that have been identified include:
DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Molecular docking investigations have shown that pyridine derivatives can bind to the DNA gyrase A enzyme, supporting this as a likely mechanism of action. researchgate.netresearchgate.net
Topoisomerase I: Similar to DNA gyrase, this enzyme manages DNA topology and is a target for antimicrobial and anticancer agents. Certain 2,4,6-trisubstituted pyridine derivatives have demonstrated strong inhibitory activity against topoisomerase I. nih.gov
Intracellular and Biofilm Inhibition: Some 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis located inside human macrophages and are also effective against biofilm-forming tubercle bacilli. nih.gov This indicates an ability to penetrate host cells and disrupt established bacterial communities.
Protein Kinase Pathways: In silico modeling of certain pyridine-triazole-thione hydrazones suggested they might exert their effects by inhibiting serine–threonine protein kinases such as BRAF and MEK, which are part of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Interactive Table: Antimicrobial Activity of Selected Pyridine Analogs
| Compound Class | Organism(s) | Cellular Target/Mechanism | MIC Range | Source(s) |
|---|---|---|---|---|
| Pyridine-thiazole hydrazides | E. coli, S. aureus, C. albicans | COX-inhibitory action suggested by docking | 46.29–100.60 µg/mL (IC50) | nih.govresearchgate.net |
| Pyridine-triazole-thione hydrazones | C. tenuis, M. luteum | Putative inhibition of BRAF and MEK kinases | 0.9 µg/mL - 3.9 µg/mL | nih.gov |
| Pyridine-Imidazo[2,1-b] acs.orgresearchgate.netdmed.org.uaThiadiazole Hybrids | Gram-positive & Gram-negative bacteria, Fungi | Not specified | 0.5 µg/mL - >128 µg/mL | nih.gov |
| 4-Pyridine thiazole hybrids | B. cereus, S. aureus | DNA cleavage activity, DNA gyrase inhibition | 0.02 mM | researchgate.net |
Investigation of Anti-inflammatory and Analgesic Mechanisms through In Silico Models for Related Compounds
In silico models, including quantitative structure-activity relationship (QSAR), molecular docking, and pharmacophore modeling, are powerful tools for predicting and explaining the biological activities of novel compounds. nih.gov For pyridine-thioether analogs and related structures, these computational methods have been extensively used to investigate their anti-inflammatory and analgesic potential.
The primary mechanism suggested by these models is the inhibition of key enzymes in the arachidonic acid cascade, which is responsible for producing inflammatory mediators like prostaglandins. dmed.org.ua
Docking Simulations: Flexible docking simulations have been performed for fused thiazole-based derivatives, such as 3H-thiazolo[4,5-b]pyridin-2-ones, against cyclooxygenase pathway enzymes (COX-1, COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). nih.govresearchgate.net These simulations predicted that the compounds could form stable complexes within the active sites of these enzymes, providing a molecular basis for their anti-inflammatory effects. nih.gov
QSAR Analysis: QSAR models have revealed that certain structural patterns and the presence of specific heteroatoms in the thiazolopyridine scaffold contribute significantly to the potentiation of anti-inflammatory activity. nih.gov
Pharmacophore Modeling: By analyzing the protein-ligand interaction fingerprints from docking studies, researchers can construct 3D pharmacophore models. These models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to the target enzyme, guiding the design of new, more potent anti-inflammatory agents. nih.gov
In essence, in silico studies strongly support the hypothesis that the anti-inflammatory and analgesic effects of many pyridine-based compounds stem from their ability to inhibit COX and mPGES-1 enzymes, thereby reducing the production of pro-inflammatory prostaglandin E2. dmed.org.ua
Molecular Basis of Interaction with Biomolecules (e.g., proteins, nucleic acids)
A comprehensive review of scientific literature reveals a significant gap in the specific mechanistic data for the interaction of This compound with biological macromolecules. At present, there are no publicly available in vitro or in silico studies that detail the molecular basis of its interaction with specific proteins or nucleic acids.
The structural features of This compound suggest a potential for various non-covalent interactions. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. cymitquimica.com These characteristics are fundamental for the interaction of small molecules with the amino acid residues of a protein's binding pocket or the nucleotides of DNA or RNA. The thioether linkage and the butanoic acid chain introduce a degree of flexibility and hydrophobicity that could also influence binding.
However, without specific molecular docking studies, X-ray crystallography, NMR spectroscopy, or other biophysical assays, any discussion of its interaction remains theoretical. Such studies would be necessary to identify specific amino acid or nucleotide partners, delineate the binding orientation, and quantify the energetic contributions of different types of bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
While research has been conducted on structural analogs, the strict focus of this article on This compound precludes the inclusion of those findings. For instance, studies on other butanoic acid derivatives have explored their interactions with various biological targets, but these results are not directly transferable due to subtle but critical differences in chemical structure that can dramatically alter binding affinity and selectivity.
Future Directions and Research Gaps
Development of Green Chemistry Approaches for Synthesis
The synthesis of 4-(Pyridin-2-ylthio)butanoic acid traditionally may involve methods that are not environmentally benign. A significant future direction lies in the development of green chemistry approaches to its synthesis. This involves the use of environmentally friendly solvents, reusable catalysts, and energy-efficient reaction conditions. thieme-connect.commdpi.comalfa-chemistry.commdpi.com
Key green chemistry principles that could be applied include:
One-Pot Multicomponent Reactions: Designing a synthesis route where multiple reaction steps are carried out in a single reaction vessel can significantly reduce waste and improve efficiency. alfa-chemistry.com
Microwave and Ultrasonic-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. thieme-connect.comalfa-chemistry.com
Biocatalysis: The use of enzymes to catalyze the formation of the thioether linkage or the carboxylic acid moiety could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govresearchgate.net
Catalytic C-S Bond Formation: Exploring novel metal-catalyzed or organocatalyzed methods for the formation of the carbon-sulfur bond can lead to more efficient and sustainable processes. turito.com
| Green Synthesis Approach | Potential Benefits for this compound Synthesis |
| One-Pot Multicomponent Reactions | Reduced solvent waste, shorter reaction times, and simplified purification. |
| Microwave-Assisted Synthesis | Faster reaction rates, improved yields, and potential for solvent-free conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable catalysts. |
| Advanced Catalytic Methods | Increased atom economy, lower catalyst loading, and broader substrate scope. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize synthetic routes, particularly those aligned with green chemistry principles, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. thieme-connect.commdpi.comalfa-chemistry.commdpi.com Advanced spectroscopic techniques are central to PAT and can offer significant advantages in understanding and optimizing the synthesis of this compound.
Future research should focus on the application of:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions. snnu.edu.cnresearchgate.netampp.org Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media. ampp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and in-situ NMR methods can offer detailed structural information during the course of a reaction, helping to elucidate reaction mechanisms and identify byproducts. researchgate.netresearchgate.netresearchgate.netampp.org
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR | Functional group changes, concentration profiles. | Monitoring conversion of starting materials to product. |
| In-situ Raman | Molecular vibrations, suitable for aqueous media. | Real-time analysis of reactions in green solvents. |
| Flow NMR | Detailed structural information of all species. | Mechanistic studies and byproduct identification. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.netwikipedia.org These computational tools can be leveraged to accelerate the design and development of novel derivatives of this compound with enhanced properties.
Future research directions include:
Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of virtual derivatives of this compound. mdpi.comampp.orgmdpi.com This can help prioritize the synthesis of the most promising compounds.
De Novo Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. alfa-chemistry.com
Reaction Prediction and Optimization: Employing ML algorithms to predict the optimal reaction conditions for the synthesis of new derivatives, thereby reducing the number of experiments required. thieme-connect.com
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast properties of virtual compounds. | Prioritize synthesis of high-potential derivatives. |
| De Novo Design | Generate novel molecular structures. | Discover new compounds with improved efficacy and safety. |
| Reaction Optimization | Predict optimal synthetic conditions. | Accelerate synthesis and reduce experimental costs. |
Exploration of Novel Biological Targets through High-Throughput Screening and Computational Methods
While the biological activities of some pyridine (B92270) and thioether-containing compounds are known, the specific biological targets of this compound remain largely unexplored. researchgate.netnih.govmasterorganicchemistry.com Identifying these targets is crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives.
Future research should employ a combination of experimental and computational approaches:
High-Throughput Screening (HTS): Screening large libraries of compounds, including derivatives of this compound, against a wide range of biological targets can rapidly identify potential protein interactions. ampp.orgnih.govacs.org
Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models to identify desired phenotypic changes without a preconceived target. turito.comresearchgate.netresearchgate.netampp.org Subsequent target deconvolution methods can then be used to identify the responsible molecular targets.
Computational Target Identification: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential biological targets for this compound based on its structure. mdpi.comresearchgate.net
Chemoproteomics: This powerful technique can be used to identify the direct protein targets of a bioactive compound within a complex biological system. thieme-connect.commdpi.com For compounds that may form covalent bonds, chemoproteomic methods are particularly valuable. thieme-connect.commdpi.com
| Target Identification Method | Approach | Outcome |
| High-Throughput Screening | Testing against a large panel of known targets. | Identification of direct molecular interactions. |
| Phenotypic Screening | Observing effects on cellular or organismal models. | Discovery of novel biological pathways and targets. |
| Computational Target Prediction | In silico modeling of compound-protein interactions. | Generation of hypotheses for experimental validation. |
| Chemoproteomics | Identifying protein interactions in a biological context. | Direct identification of on- and off-targets. |
Multidisciplinary Applications Beyond Traditional Medicinal Chemistry (e.g., materials science, catalysis)
The unique structural features of this compound, namely the pyridine ring, the thioether linkage, and the carboxylic acid group, suggest potential applications beyond the realm of medicinal chemistry.
Future research should explore its utility in:
Materials Science: The pyridine and thioether moieties can act as ligands for metal ions, suggesting the potential for creating novel coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties. Butanoic acid derivatives are also used in the production of polymers and coatings. turito.comwikipedia.org
Catalysis: Sulfur-containing ligands are increasingly being used in homogeneous catalysis. thieme-connect.commdpi.comalfa-chemistry.com The this compound molecule could serve as a ligand for transition metal catalysts in various organic transformations.
Corrosion Inhibition: Organosulfur compounds, including those with carboxylic acid functionalities, have been shown to be effective corrosion inhibitors for metals. researchgate.netampp.orgnih.govonepetro.org The potential of this compound in this area warrants investigation.
Sensor Technology: Pyridine derivatives are known to be useful as fluorescent sensors for the detection of metal ions. mdpi.comnih.govresearchgate.net The chelating ability of this compound could be exploited for the development of new chemical sensors.
| Application Area | Rationale | Potential Use |
| Materials Science | Ligating ability of pyridine and thioether. | Development of novel polymers and MOFs. |
| Catalysis | Presence of sulfur and nitrogen donor atoms. | Ligand for homogeneous catalysts. |
| Corrosion Inhibition | Adsorption properties of organosulfur compounds. | Protection of metallic surfaces from corrosion. |
| Sensor Technology | Chelating properties of the functional groups. | Detection of metal ions or other analytes. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(Pyridin-2-ylthio)butanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between pyridine-2-thiol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid). Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Catalyst use : Base catalysts (e.g., K₂CO₃) improve thiolate ion generation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiol activation | Pyridine-2-thiol, K₂CO₃, DMF | 85 | 92% |
| Alkylation | 4-bromobutanoic acid, 70°C, 12h | 78 | 88% |
| Acid purification | Recrystallization (EtOH/H₂O) | 90 | 99% |
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical methods :
- NMR spectroscopy : Confirm the presence of pyridine protons (δ 8.2–8.6 ppm) and the butanoic acid backbone (δ 2.4–2.8 ppm for CH₂ groups).
- HPLC-MS : Assess purity (>95%) and detect impurities like unreacted thiol or oxidation byproducts (e.g., sulfoxides) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What stability considerations are critical for storing this compound?
- Storage conditions :
- Temperature : –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group.
- Light sensitivity : Store in amber vials to avoid photodegradation.
- Solvent compatibility : Dissolve in DMSO for long-term storage; avoid aqueous solutions at neutral pH due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Approach :
- Dose-response studies : Compare EC₅₀ values across assays (e.g., enzyme inhibition vs. cellular toxicity).
- Batch consistency : Use peptides with controlled impurity profiles (e.g., <1% TFA via HPLC analysis) to minimize variability .
- Statistical validation : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent residues) .
Q. What techniques are suitable for studying its binding affinity with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics (ka/kd) with immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
Q. How does the thioether group influence coordination chemistry in metal-organic frameworks (MOFs)?
- Experimental design :
- Synthesis of MOFs : React this compound with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions.
- Characterization :
- PXRD : Confirm framework topology.
- FTIR : Detect shifts in ν(C=O) and ν(S–C) upon metal coordination.
- Applications : Study gas adsorption or catalytic properties linked to sulfur-metal interactions .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Protocols :
- Pre-synthesis QC : Standardize starting materials (e.g., pyridine-2-thiol purity ≥98%).
- In-process monitoring : Use inline FTIR to track reaction progress.
- Post-synthesis analysis : Implement LC-MS/MS to quantify trace impurities (e.g., sulfonic acid derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data across cell lines?
- Hypothesis testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
